molecular formula C10H6F2O4 B14905770 (2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid

(2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid

Cat. No.: B14905770
M. Wt: 228.15 g/mol
InChI Key: NZVKQJYODNIHCT-SECBINFHSA-N
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Description

(2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of fluorine atoms through electrophilic fluorination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Halogen atoms in the structure can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the structure enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The compound may also interfere with cellular processes by modulating signal transduction pathways, ultimately affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-3-hydroxypropanoic acid: Another compound with a similar backbone but different functional groups.

    (2R,3R)-3-hydroxypipecolic acid: Shares structural similarities but differs in its biological activity and applications.

Uniqueness

The presence of fluorine atoms in (2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid distinguishes it from other similar compounds. Fluorine enhances the compound’s stability, bioavailability, and binding affinity, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C10H6F2O4

Molecular Weight

228.15 g/mol

IUPAC Name

(2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid

InChI

InChI=1S/C10H6F2O4/c11-5-1-4-7(13)3-9(10(14)15)16-8(4)2-6(5)12/h1-2,9H,3H2,(H,14,15)/t9-/m1/s1

InChI Key

NZVKQJYODNIHCT-SECBINFHSA-N

Isomeric SMILES

C1[C@@H](OC2=CC(=C(C=C2C1=O)F)F)C(=O)O

Canonical SMILES

C1C(OC2=CC(=C(C=C2C1=O)F)F)C(=O)O

Origin of Product

United States

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